2-(biphenyl-4-yloxy)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-BIPHENYLYLOXY)-N-(2-THIENYLMETHYL)ACETAMIDE is an organic compound that features a biphenyl group linked to an acetamide moiety through an ether linkage. The compound also contains a thiophene ring attached to the nitrogen atom of the acetamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BIPHENYLYLOXY)-N-(2-THIENYLMETHYL)ACETAMIDE typically involves the following steps:
Formation of the Biphenyl Ether: The biphenyl ether is synthesized by reacting 4-bromobiphenyl with sodium phenoxide in the presence of a palladium catalyst under an inert atmosphere.
Introduction of the Acetamide Group: The biphenyl ether is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide intermediate.
Attachment of the Thiophene Ring: The final step involves the reaction of the chloroacetamide intermediate with 2-thienylmethylamine under basic conditions to yield 2-(4-BIPHENYLYLOXY)-N-(2-THIENYLMETHYL)ACETAMIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-BIPHENYLYLOXY)-N-(2-THIENYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The biphenyl ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl ethers.
Scientific Research Applications
2-(4-BIPHENYLYLOXY)-N-(2-THIENYLMETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-BIPHENYLYLOXY)-N-(2-THIENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl and thiophene rings can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-BIPHENYLYLOXY)-N-METHYLACETAMIDE: Lacks the thiophene ring, which may affect its biological activity.
2-(4-BIPHENYLYLOXY)-N-(2-FURANYLMETHYL)ACETAMIDE: Contains a furan ring instead of a thiophene ring, which can influence its chemical reactivity and biological properties.
2-(4-BIPHENYLYLOXY)-N-(2-PYRIDYLMETHYL)ACETAMIDE: Contains a pyridine ring, which can alter its interaction with biological targets.
Uniqueness
2-(4-BIPHENYLYLOXY)-N-(2-THIENYLMETHYL)ACETAMIDE is unique due to the presence of both biphenyl and thiophene rings, which confer specific chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17NO2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H17NO2S/c21-19(20-13-18-7-4-12-23-18)14-22-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12H,13-14H2,(H,20,21) |
InChI Key |
DGOADYRTXQLMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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